molecular formula C17H16FN5O B3014400 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200067-87-2

2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Número de catálogo: B3014400
Número CAS: 2200067-87-2
Peso molecular: 325.347
Clave InChI: GIZQANJUKAJVHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one features a quinazoline core substituted with a fluorine atom at position 7, linked via an azetidine ring to a 6-methyl-2,3-dihydropyridazin-3-one moiety. The azetidine ring introduces conformational rigidity, which may enhance binding specificity, while the dihydropyridazinone group contributes to hydrogen-bonding interactions .

Propiedades

IUPAC Name

2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-2-5-16(24)23(21-11)9-12-7-22(8-12)17-14-4-3-13(18)6-15(14)19-10-20-17/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQANJUKAJVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2380193-50-8) is a complex organic molecule notable for its diverse biological activities. This article explores its structure, synthesis, and particularly its biological activities, including antimicrobial and anticancer properties.

Structural Overview

The molecular formula of the compound is C20H15FN6OC_{20}H_{15}FN_{6}O, with a molecular weight of 374.4 g/mol. The compound features several key structural components:

  • Quinazoline ring
  • Azetidine ring
  • Pyridazinone moiety

This unique combination of rings enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the quinazoline and azetidine rings.
  • Coupling with the pyridazinone moiety through methods such as Suzuki–Miyaura coupling , which is a widely used technique for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Properties

Research indicates that compounds containing quinazoline and pyridazinone structures exhibit significant antimicrobial activity. For example:

  • Mechanism : The quinazoline moiety may inhibit bacterial DNA gyrase, an enzyme critical for bacterial replication.
  • Case Study : A study demonstrated that derivatives of quinazoline showed inhibition against various bacterial strains, suggesting that modifications to the structure could enhance efficacy against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies:

  • Mechanism : The interaction of the compound with specific kinases involved in cancer cell proliferation has been proposed as a mechanism of action.
  • Research Findings : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar structures:

Compound NameStructureNotable Activity
2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-oneStructureModerate antibacterial activity
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-oneStructureStrong anticancer activity

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells:

  • Enzyme Inhibition : The quinazoline ring has been shown to interact with kinases and other enzymes that regulate cell growth.
  • Receptor Modulation : The azetidine ring may enhance binding affinity to target receptors, increasing the compound’s bioavailability and efficacy.

Comparación Con Compuestos Similares

Research Implications

  • Quinazoline vs. Pyrimidine : The target compound’s quinazoline core may offer stronger binding to larger enzymatic pockets compared to pyrimidine-based analogues .
  • Fluorine Position: Fluorine at position 7 (target) vs.
  • Azetidine Modifications : Sulfonyl or imidazole additions (e.g., ) alter solubility and hydrogen-bonding capacity, critical for oral bioavailability .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on stepwise modifications, such as varying catalysts (e.g., palladium for cross-coupling), solvents (DMF or THF), and reaction temperatures. For example, hydrogenation steps (common in quinazoline synthesis) may require controlled pressure and inert conditions to avoid side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Yield tracking at each step using HPLC or LC-MS ensures reproducibility .

Q. What spectroscopic techniques are critical for confirming structural integrity, and how should data address isomerization risks?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to distinguish azetidine (δ 3.5–4.5 ppm) and dihydropyridazinone (δ 6.0–7.5 ppm) protons. Overlapping signals may require 2D NMR (COSY, HSQC) .
  • HPLC-MS : Monitor molecular ion ([M+H]+) and fragmentation patterns to detect impurities or tautomeric shifts (e.g., keto-enol tautomerism in dihydropyridazinone) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and fluoroquinazoline C-F bonds (1100–1200 cm⁻¹) .

Q. What methodologies assess hydrolytic stability of azetidine and dihydropyridazinone under physiological conditions?

Methodological Answer:

  • pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via HPLC to identify labile regions (e.g., azetidine ring opening at acidic pH) .
  • Forced Degradation : Use elevated temperatures (40–60°C) or oxidative conditions (H2O2) to accelerate hydrolysis. Compare degradation products with synthetic standards .

Advanced Research Questions

Q. How can DFT calculations predict reactive sites, and what experiments validate these predictions?

Methodological Answer:

  • Computational Workflow : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for nucleophilic/electrophilic sites. Map electrostatic potential surfaces to identify regions prone to oxidation (e.g., dihydropyridazinone’s α,β-unsaturated carbonyl) .
  • Experimental Validation : Perform regioselective reactions (e.g., bromination) and compare outcomes with computational predictions. Use X-ray crystallography to confirm bond angles at predicted reactive sites .

Q. How to resolve contradictions between enzyme inhibition and cellular efficacy data?

Methodological Answer:

  • Orthogonal Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity and compare with IC50 values from enzymatic assays. Address discrepancies by testing cellular permeability (e.g., Caco-2 monolayer assays) or efflux pump interactions (P-gp inhibition studies) .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites that explain reduced cellular activity .

Q. How to design environmental fate studies for this compound?

Methodological Answer:

  • Long-Term Ecotoxicity : Follow protocols from multi-year environmental projects (e.g., INCHEMBIOL) to assess biodegradation (OECD 301F test), bioaccumulation (logP measurements), and toxicity in model organisms (Daphnia magna, algae) .
  • Abiotic Transformations : Simulate photolysis (UV exposure) and hydrolysis (pH 5–9) to quantify half-lives and identify persistent degradation products .

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